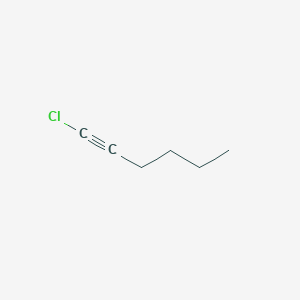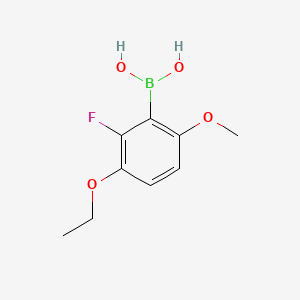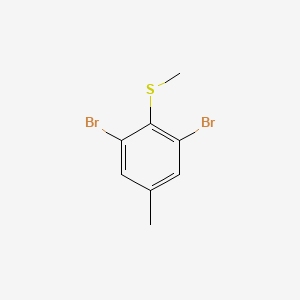
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane: is an organosulfur compound characterized by the presence of bromine atoms at the 2 and 6 positions, a methyl group at the 4 position, and a sulfane group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-methylphenol using bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 2,6-dibromo-4-methylphenol . The subsequent reaction with a methyl sulfide source, such as dimethyl sulfide, under appropriate conditions, leads to the formation of (2,6-Dibromo-4-methylphenyl)(methyl)sulfane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient bromination and sulfane group introduction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 4-methylphenyl(methyl)sulfane.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Methylphenyl(methyl)sulfane.
Substitution: Various substituted phenyl(methyl)sulfanes depending on the nucleophile used.
Applications De Recherche Scientifique
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,6-Dibromo-4-methylphenyl)(methyl)sulfane involves its interaction with molecular targets through its bromine and sulfane groups. The bromine atoms can participate in halogen bonding, while the sulfane group can undergo redox reactions. These interactions can modulate biological pathways and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but lacks the sulfane group.
2,6-Dibromo-4-isopropylphenyl(methyl)sulfane: Similar structure with an isopropyl group instead of a methyl group.
2,6-Dibromo-4-methylaniline: Similar structure with an amino group instead of a sulfane group.
Propriétés
Formule moléculaire |
C8H8Br2S |
|---|---|
Poids moléculaire |
296.02 g/mol |
Nom IUPAC |
1,3-dibromo-5-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8Br2S/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 |
Clé InChI |
HZXJTKYECVZWJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


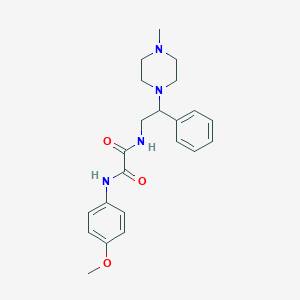
![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)

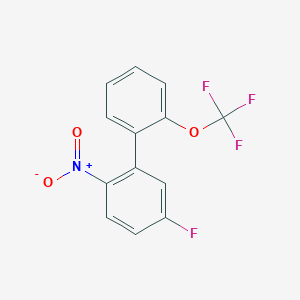
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B14761140.png)
![(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14761147.png)

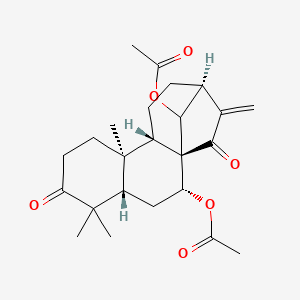


![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-ynylpyrimidine-2,4-dione](/img/structure/B14761170.png)
